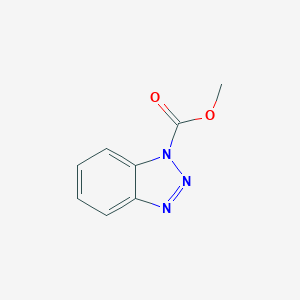

Methyl 1H-benzotriazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1H-benzotriazole-1-carboxylate: is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . . This compound is part of the benzotriazole family, which is known for its versatile applications in various fields, including chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 1H-benzotriazole-1-carboxylate can be synthesized through the esterification of 1H-benzotriazole-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1H-benzotriazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides, such as this compound, 3-oxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzotriazole derivatives.

Oxidation Reactions: Products include oxides like this compound, 3-oxide.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 1H-benzotriazole-1-carboxylate is used as a reactant in the synthesis of azolecarboxylic acid derivatives . It serves as a building block for the construction of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, benzotriazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents . This compound may be explored for similar applications.

Industry: The compound is used in the formulation of corrosion inhibitors for metals such as copper and brass . It is also utilized in the production of polymers and other materials where benzotriazole derivatives impart desirable properties .

Wirkmechanismus

The mechanism of action of methyl 1H-benzotriazole-1-carboxylate involves its interaction with molecular targets through its benzotriazole ring. The electron-rich nature of the benzotriazole ring allows it to participate in various chemical reactions, including coordination with metal ions and inhibition of enzyme activity . The specific pathways and molecular targets depend on the context of its application, such as corrosion inhibition or enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: This compound is an oxidized form of this compound and shares similar chemical properties.

5-Methyl-1H-benzotriazole: Another benzotriazole derivative with a methyl group at a different position on the ring.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to other benzotriazole derivatives . Its ability to undergo esterification and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Biologische Aktivität

Methyl 1H-benzotriazole-1-carboxylate is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Overview of Benzotriazole Derivatives

Benzotriazole derivatives, including this compound, have been extensively studied for their biological properties. These compounds exhibit a range of activities such as antimicrobial, antifungal, antiviral, and anticancer effects. The structure-activity relationship (SAR) studies have provided insights into how modifications to the benzotriazole core influence biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Benzotriazoles can inhibit various enzymes, including cytochrome P450 enzymes involved in sterol biosynthesis in fungi. This inhibition disrupts ergosterol production, essential for fungal cell membrane integrity .

- Antiviral Activity : Some benzotriazole derivatives have shown effectiveness against viruses by inhibiting helicase activity. For instance, N-alkyl derivatives of benzotriazoles demonstrated significant inhibitory effects against helicases from Flaviviridae family viruses such as HCV and DENV .

Antimicrobial Activity

This compound has been tested against various bacterial strains. The following table summarizes its activity compared to other known antibacterial agents:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 - 25 | MRSA, MSSA |

| Nitrofurantoin | 12.5 - 25 | MRSA, MSSA |

| Fluconazole | 25 | Candida spp. |

The compound exhibited comparable antibacterial activity to nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Antifungal Activity

The antifungal properties of this compound are particularly noteworthy. It acts by inhibiting the CYP51 enzyme, essential for ergosterol synthesis in fungi. In vitro studies showed that this compound could significantly reduce fungal growth at concentrations as low as 25 µg/mL .

Antiviral Activity

Research has indicated that this compound derivatives possess antiviral properties by targeting viral helicases. The most active derivatives showed IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against clinical strains of bacteria. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin.

Case Study 2: Antiviral Potential

Another research effort focused on the antiviral capabilities of this compound against HCV. The compound was shown to inhibit helicase activity effectively, suggesting its potential as a therapeutic agent in treating hepatitis C infections.

Eigenschaften

IUPAC Name |

methyl benzotriazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEZVOPJBSAAGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401431 |

Source

|

| Record name | Methyl 1H-benzotriazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86298-22-8 |

Source

|

| Record name | Methyl 1H-benzotriazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.